![molecular formula C22H26O8 B15127181 Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a naphtho[2,3-d]-1,3-dioxole core and multiple functional groups such as hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[2,3-d]-1,3-dioxole core. Subsequent functionalization steps introduce the hydroxyl and methoxy groups. Reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: Shares a similar naphtho[2,3-d]-1,3-dioxole core and exhibits comparable biological activities.
Deoxypodophyllotoxin: Another related compound with structural similarities and potential therapeutic applications.
Uniqueness
Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological properties. Its combination of hydroxyl and methoxy groups, along with its stereochemical configuration, sets it apart from other similar compounds .
Propriétés
IUPAC Name |
6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIIHCYJKCZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
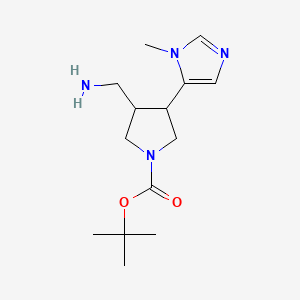
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
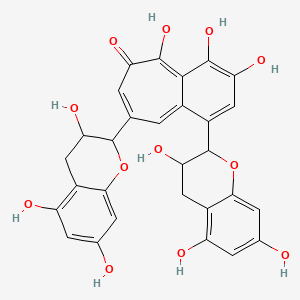

![b']Difuran](/img/structure/B15127149.png)
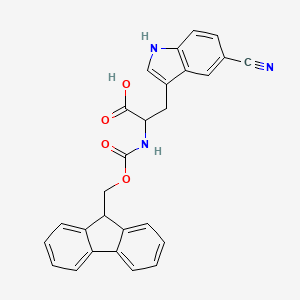
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
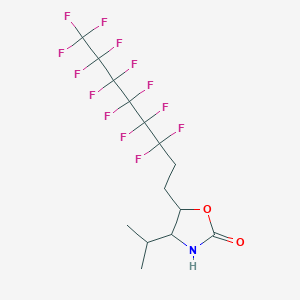
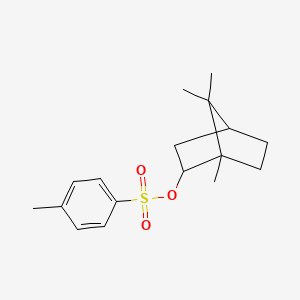
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
